molecular formula C18H21FN2O5S B2561015 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid CAS No. 1021208-12-7

2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid

Cat. No. B2561015
CAS RN: 1021208-12-7
M. Wt: 396.43
InChI Key: IUMCVRUEHDQECF-UHFFFAOYSA-N
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Description

2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid is a useful research compound. Its molecular formula is C18H21FN2O5S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation and Fluorescence Studies Research has explored the complexation behavior and fluorescence properties of related fluorophores, providing insights into their potential as specific sensors for metal ions like Zn2+. The preparation and properties of fluorophores similar to 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid have been studied for their applications in detecting and quantifying metal ions in various environments. Such compounds have been characterized by their complexation with zinc ions, showing significant fluorescence, which suggests their utility in biological and chemical sensors for metal ions (Coleman, May, & Lincoln, 2010).

Catalytic Applications Sulfonamide derivatives, similar in structure to the compound , have been synthesized and applied as selective catalysts for alcohol oxidation, highlighting their potential in chemical synthesis and industrial applications. The synthesis and structural analysis of such compounds, along with their application in catalyzing reactions under specific conditions, demonstrate their relevance in organic synthesis and potential for environmental sustainability through solvent-free reactions (Hazra, Martins, Silva, & Pombeiro, 2015).

Antitumor Activities The antitumor potential of sulfonamide-based compounds has been a significant area of research. Studies have shown that derivatives containing functional groups similar to 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)acetic acid exhibit promising antitumor activities with low toxicity. These compounds have been designed and synthesized to explore their therapeutic potential, demonstrating their importance in the development of new anticancer drugs (Huang, Lin, & Huang, 2001).

Hydrogen Bond Studies The investigation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides offers valuable insights into the interactions that govern the stability and reactivity of sulfonamide derivatives. These studies contribute to a deeper understanding of the molecular structure and behavior of such compounds, which is crucial for designing drugs with improved efficacy and specificity (Romero & Margarita, 2008).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s important to note that similar compounds, such as 4-Fluorophenylacetic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[3-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-2-hydroxypropyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-13-2-8-17(9-3-13)27(25,26)21(15-6-4-14(19)5-7-15)12-16(22)10-20-11-18(23)24/h2-9,16,20,22H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCVRUEHDQECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC(=O)O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid

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